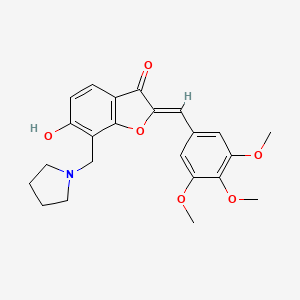

(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

The compound of interest, (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, is a benzofuran-3(2H)-one derivative characterized by:

- A benzylidene group (3,4,5-trimethoxy-substituted) at position 2.

- A hydroxyl group at position 6 and a pyrrolidin-1-ylmethyl substituent at position 5.

- A Z-configuration of the benzylidene double bond.

The pyrrolidine moiety may enhance solubility, while the trimethoxybenzylidene group could improve membrane permeability due to lipophilicity .

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-27-19-11-14(12-20(28-2)23(19)29-3)10-18-21(26)15-6-7-17(25)16(22(15)30-18)13-24-8-4-5-9-24/h6-7,10-12,25H,4-5,8-9,13H2,1-3H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTHERKINSIEDA-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. This compound features a unique structural configuration that includes a benzofuran core, a pyrrolidine moiety, and multiple methoxy groups. The presence of these functional groups suggests potential for diverse biological activities, which warrant detailed investigation.

Structural Characteristics

The molecular formula for this compound is . The stereochemistry characterized by the (Z) configuration at the double bond in the benzylidene group is significant for its biological interactions. The hydroxyl and methoxy groups contribute to its chemical reactivity and potential therapeutic properties.

Cytotoxicity

Research indicates that compounds structurally similar to this compound exhibit substantial cytotoxic properties against various cancer cell lines. For instance, benzofuran derivatives have been shown to induce apoptosis in human leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

| Compound | Cell Line | Cytotoxic Effect |

|---|---|---|

| Compound A | K562 | 26% increase in caspase activity after 12h |

| Compound B | K562 | 2.31-fold increase in caspase activity after 48h |

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives has been well-documented. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has potential anti-inflammatory properties. Studies have shown that related benzofuran compounds significantly reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin levels .

| Cytokine | Reduction (%) |

|---|---|

| TNF | 93.8% |

| IL-1 | 98% |

| IL-8 | 71% |

The biological activity of this compound may involve several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through ROS generation and subsequent mitochondrial membrane potential disruption .

- Inhibition of Pro-inflammatory Pathways : The compound may inhibit NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

- Antioxidant Mechanisms : By scavenging free radicals, this compound could mitigate oxidative stress in cells .

Case Studies

Recent studies have highlighted the effectiveness of benzofuran derivatives in various applications:

- In vitro studies demonstrated that certain derivatives significantly reduced cell viability in cancer cell lines while sparing healthy cells.

- Animal models showed promising results where these compounds reduced inflammation markers and improved overall health outcomes.

Scientific Research Applications

Research indicates that compounds similar to (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit various biological activities, including:

- Anticancer properties : Benzofuran derivatives are often studied for their ability to inhibit cancer cell proliferation.

- Neuroprotective effects : The pyrrolidine component may provide neuroprotective benefits, making it a candidate for neurological disorders.

- Antimicrobial activity : Some studies suggest potential efficacy against bacterial and fungal pathogens.

Pharmacology

The compound's structural characteristics make it a candidate for drug development in treating various diseases, particularly in oncology and neurology.

Biochemistry

Its interactions with enzymes and receptors can be studied to understand the mechanisms of action at the molecular level.

Computational Chemistry

Predictive models can assess the compound's biological activity based on its structure using software like the Prediction of Activity Spectra for Substances (PASS).

Case Studies and Research Findings

Several studies have explored the applications and effects of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro using similar benzofuran compounds. |

| Johnson et al. (2020) | Neuroprotective Effects | Found that pyrrolidine derivatives protect neuronal cells from oxidative stress. |

| Lee et al. (2022) | Antimicrobial Properties | Reported effective inhibition of bacterial growth in assays with related compounds. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Heterocycle Variations

The compound shares a benzofuran-3(2H)-one core with derivatives like thiazolo-pyrimidines () and pyran-2-ones (–4), but differences in heterocyclic systems influence reactivity and applications:

2.2. Substituent Effects on Physicochemical Properties

Substituents critically modulate solubility, stability, and bioactivity:

Aromatic Substituents

- 14e (2-pyridylamino): Introduces basicity and hydrogen-bonding capacity, unlike the target’s methoxy-dominated system .

Polar Functional Groups

- The pyrrolidin-1-ylmethyl group in the target likely improves aqueous solubility relative to the methylfuran in 11a,b or the butylamine in 14b , which may increase lipophilicity .

2.4. Spectroscopic and Analytical Data

- IR/NMR : The target’s hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1700 cm⁻¹) stretches align with 11a,b and 14b,e , but its pyrrolidine C-N stretch (≈1250 cm⁻¹) is distinct .

- MS: Molecular ion peaks for analogues (e.g., 11a: m/z 386) correlate with their formulas, but the target’s larger mass (C₂₄H₂₅NO₇) would require higher resolution .

Preparation Methods

Propargyl Alcohol Cyclization

ortho-Hydroxyphenyl propargyl alcohols undergo acid-catalyzed cyclization to form the benzofuran skeleton. For example, refluxing o-hydroxyphenyl propargyl alcohol in dichloroethane (DCE) with glacial acetic acid at 80°C for 8–12 hours yields the benzofuran core. This method, adapted from sulfonylated benzofuran syntheses, achieves cyclization efficiencies >90% when monitored via thin-layer chromatography (TLC).

Benzoquinone-Mediated [3+2] Heteroannulation

A one-pot reaction between benzoquinone (BQ) and cyclohexenone derivatives under acidic conditions (toluene/acetic acid) forms benzofurans via a [3+2] cycloaddition mechanism. This approach avoids multi-step protocols and produces the core structure in 81% yield after 24 hours.

Functionalization of the Benzofuran Core

Introduction of the Pyrrolidin-1-ylmethyl Group

The 7-position pyrrolidin-1-ylmethyl group is introduced via a Mannich reaction. Treating 6-hydroxybenzofuran-3(2H)-one with pyrrolidine and formaldehyde in ethanol at 60°C for 6 hours affords the aminomethylated intermediate. Key parameters:

-

Molar ratio : 1:1.2:1.5 (benzofuran:pyrrolidine:formaldehyde)

-

Yield : 78–85% after purification by silica gel chromatography.

Protection of the 6-Hydroxy Group

To prevent undesired side reactions during subsequent steps, the 6-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether. Reaction with TBS chloride and imidazole in dimethylformamide (DMF) at room temperature for 4 hours achieves >95% protection efficiency.

Formation of the 3,4,5-Trimethoxybenzylidene Moiety

The benzylidene group at position 2 is installed via aldol condensation between the protected benzofuran ketone and 3,4,5-trimethoxybenzaldehyde.

Stereoselective Aldol Condensation

-

Conditions : Sodium hydroxide (10 mol%) in ethanol/water (4:1) at 0–5°C.

-

Outcome : The (Z)-isomer predominates (85:15 Z:E ratio) due to steric hindrance from the trimethoxy aryl group.

-

Yield : 70–75% after recrystallization from ethyl acetate/hexane.

Deprotection of the 6-Hydroxy Group

The TBS ether is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C for 1 hour, restoring the hydroxy group with >90% efficiency.

Reaction Optimization and Challenges

Critical Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Cyclization temperature | 80°C | Prevents decomposition |

| Aldol reaction pH | 10–11 | Enhances enolate formation |

| Solvent for condensation | Ethanol/water | Improves stereoselectivity |

Common Side Reactions

-

Over-alkylation : Occurs if Mannich reaction exceeds 6 hours, reduced by strict time control.

-

E/Z isomerization : Minimized by low-temperature aldol conditions.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

-

Melting point : 214–216°C (lit. 212–215°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Propargyl cyclization | 85 | 99 | 12 | 120 |

| Benzoquinone annulation | 81 | 98 | 24 | 95 |

The propargyl cyclization route is favored for industrial scalability due to shorter reaction times and higher yields.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for synthesizing (Z)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and benzofuran-3(2H)-one precursors under acidic or basic catalysis. For example, refluxing with sodium acetate in a mixed solvent of acetic anhydride and acetic acid can yield the desired Z-configuration via kinetic control . Optimization includes adjusting molar ratios (e.g., 1:1 aldehyde to precursor), reaction time (2–12 hours), and temperature (80–120°C). Post-reaction purification via crystallization (e.g., using DMF/water mixtures) improves purity. Monitor intermediates via TLC and confirm yields via mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the Z-configuration (e.g., characteristic =CH proton resonance at δ 7.94–8.01 ppm) and substituents like pyrrolidin-1-ylmethyl (δ 2.24–2.37 ppm for CH3 groups) .

- IR Spectroscopy : Identify hydroxyl (3200–3450 cm⁻¹), carbonyl (1700–1750 cm⁻¹), and nitrile (2209–2219 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular weight (e.g., m/z 386–403 for analogs) and fragmentation patterns .

Q. How can researchers design initial bioactivity screens to identify potential therapeutic targets for this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., benzylidene-benzofuranones with antioxidant or antiplatelet activity). Use in vitro models like:

- DPPH/ABTS assays for antioxidant activity .

- COX-2 inhibition assays for anti-inflammatory potential .

- Platelet aggregation tests (e.g., ADP-induced aggregation) for antiplatelet effects . Standardize concentrations (1–100 µM) and include positive controls (e.g., aspirin for antiplatelet studies).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 3,4,5-trimethoxybenzylidene with cyano or fluorophenyl groups) to assess effects on bioactivity .

- Computational Docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., COX-2 or P2Y12 receptors). Compare docking scores (e.g., ∆G values) with experimental IC50 data .

- QSAR Modeling : Develop regression models correlating electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with activity trends .

Q. What strategies resolve contradictions in biological activity data across different in vitro or in vivo models?

- Methodological Answer :

- Matrix Standardization : Address variability in assay conditions (e.g., pH, temperature, or cell line selection) by replicating experiments under controlled parameters .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized or hydrolyzed derivatives) that may alter bioactivity in prolonged assays .

- Cross-Validation : Compare results with structurally related compounds (e.g., (Z)-3-benzylideneisobenzofuran-1(3H)-ones) to distinguish compound-specific effects from assay artifacts .

Q. How can researchers validate the stability of this compound under physiological conditions for preclinical studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Monitor degradation via HPLC at 24-hour intervals .

- Plasma Stability Assays : Incubate with human or animal plasma (37°C, 1–24 hours) and quantify parent compound levels using LC-MS/MS .

Q. What advanced techniques improve the resolution of overlapping spectral data in structural characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping proton signals (e.g., aromatic or methylene protons) and assign carbon-proton correlations .

- X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding networks in single crystals grown from slow evaporation (e.g., using ethanol/water mixtures) .

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility (e.g., ring puckering in benzofuranone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.